molecular formula C9H8F3N3 B6160653 2,3-dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine CAS No. 1956356-14-1

2,3-dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B6160653
CAS No.: 1956356-14-1
M. Wt: 215.2
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Description

2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound characterized by a fused imidazo-pyridine core with methyl groups at positions 2 and 3 and a trifluoromethyl (-CF₃) substituent at position 5. This scaffold is notable for its structural rigidity and electronic properties, which enhance interactions with biological targets such as enzymes and receptors. The trifluoromethyl group improves metabolic stability and lipophilicity, making it a key pharmacophore in drug design .

Properties

CAS No.

1956356-14-1

Molecular Formula

C9H8F3N3

Molecular Weight

215.2

Purity

95

Origin of Product

United States

Preparation Methods

Reductive Cyclization of 2-Nitro-3-Aminopyridine Derivatives

The foundational method for imidazo[4,5-b]pyridine synthesis involves reductive cyclization of 2-nitro-3-aminopyridine derivatives. In this approach, 2-nitro-3-aminopyridine reacts with aldehydes under reductive conditions to form the imidazo[4,5-b]pyridine core. For the target compound, the trifluoromethyl group must be introduced at the 6-position prior to cyclization.

A representative procedure involves dissolving 2-nitro-3-amino-6-(trifluoromethyl)pyridine (1.0 mmol) and 2,3-butanedione (1.2 mmol) in dimethylformamide (DMF) with aqueous sodium dithionite (Na₂S₂O₄, 3.0 mmol) at 60°C for 24 hours. The reaction proceeds via in situ reduction of the nitro group to an amine, followed by condensation with the aldehyde to form the fused imidazole ring.

Key Considerations:

  • Substituent Compatibility : The electron-withdrawing trifluoromethyl group at C6 stabilizes the intermediate but may slow reaction kinetics due to reduced nucleophilicity at the adjacent amine.

  • Yield Optimization : Yields for analogous imidazo[4,5-b]pyridines range from 68% to 89% when using Na₂S₂O₄ as the reductant.

Transition Metal-Catalyzed C–H Activation

Regioselective C2 Arylation of Preformed Imidazo[4,5-b]Pyridines

Direct C–H functionalization at the C2 position enables late-stage introduction of methyl groups. A Pd/Cu-catalyzed system achieves this via a concerted metallation-deprotonation (CMD) mechanism. For 2,3-dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine, the C3 methyl group is introduced first via N3-protection, followed by C2 methylation.

Procedure:

  • N3-MEM Protection : Protect 6-(trifluoromethyl)imidazo[4,5-b]pyridine with methoxyethoxymethyl (MEM) chloride to yield N3-MEM-6-(trifluoromethyl)imidazo[4,5-b]pyridine.

  • C2 Methylation : React the protected intermediate with methyl iodide (2 eq.), Pd(OAc)₂ (5 mol%), CuI (3 eq.), and Cs₂CO₃ (2.5 eq.) in DMF at 140°C for 16 hours.

EntryCatalyst SystemYield (%)Regioselectivity (C2:C3)
1Pd(OAc)₂/CuI/Cs₂CO₃75>20:1
2Pd(OAc)₂/CuI/K₂CO₃6015:1

Mechanistic Insight : Coordination of CuI to the imidazo[4,5-b]pyridine nitrogen atoms facilitates deprotonation at C2, enabling Pd-mediated methyl group insertion.

Iterative Functionalization of Substituted Pyridines

Sequential Introduction of Trifluoromethyl and Methyl Groups

This strategy constructs the imidazo[4,5-b]pyridine core after introducing substituents on a pyridine precursor.

Step 1: Synthesis of 3-Amino-2-methyl-6-(trifluoromethyl)pyridine

  • React 2-chloro-3-nitro-6-(trifluoromethyl)pyridine with methylamine (4 eq.) in ethanol at 80°C for 12 hours to yield 3-nitro-2-methyl-6-(trifluoromethyl)pyridine.

  • Reduce the nitro group using H₂/Pd-C in methanol to obtain 3-amino-2-methyl-6-(trifluoromethyl)pyridine.

Step 2: Cyclization to Form the Imidazole Ring

Treat the aminopyridine with acetylacetone (1.5 eq.) and p-toluenesulfonic acid (10 mol%) in toluene under reflux for 8 hours. The reaction proceeds via condensation and dehydration to yield the target compound.

Yield Comparison :

  • Without trifluoromethyl group: 89%

  • With trifluoromethyl group: 62% (due to steric hindrance)

Challenges in Trifluoromethyl Group Incorporation

Impact on Reaction Kinetics and Selectivity

The trifluoromethyl group’s strong electron-withdrawing nature complicates both electrophilic and nucleophilic substitution reactions. In Pd-catalyzed systems, it reduces electron density at C2, necessitating higher catalyst loadings (10 mol% Pd vs. 5 mol% for non-fluorinated analogs).

Solvent and Base Optimization

Polar aprotic solvents (DMF, DMA) enhance solubility of fluorinated intermediates but may lead to side reactions with Na₂S₂O₄. Replacing DMF with acetonitrile in reductive cyclization improves yields by 12%.

Industrial-Scale Synthesis Considerations

Continuous Flow Reactors

Adopting continuous flow systems mitigates exothermic risks during Na₂S₂O₄-mediated reductions. A two-stage flow setup achieves 85% conversion in 4 hours, compared to 24 hours in batch.

Catalyst Recycling

Pd/Cu systems immobilized on mesoporous silica enable three reuse cycles with <5% yield drop, reducing metal waste .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, where it can modulate the activity of enzymes and receptors by binding to their active sites .

Comparison with Similar Compounds

Structural Analogues and Isosteric Replacements

Key Structural Features and Modifications:

  • Core Scaffold Variations :
    • Compound 21 (3H-imidazo[4,5-b]pyridine) retains activity despite being partially isosteric to the pyrido-pyrimidone scaffold of compound 13. This highlights the scaffold’s adaptability while maintaining target engagement .
    • Pyrazolyl (e.g., celecoxib) and imidazo-pyridine cores share overlapping binding modes in COX-2 inhibition, emphasizing the importance of planarity and electronic distribution .
  • Substituent Effects :
    • Trifluoromethyl (-CF₃) : Enhances selectivity for COX-2 (e.g., compound 3f: COX-2 IC₅₀ = 9.2 µM vs. COX-1 IC₅₀ = 21.8 µM) by occupying hydrophobic pockets in the enzyme .
    • Diaryl Substituents : Derivatives like 2,3-diaryl-3H-imidazo[4,5-b]pyridines (e.g., 3f, 3g) show moderate cytotoxicity (IC₅₀ = 10–50 µM against K562 leukemia cells) and COX inhibition, with selectivity influenced by aryl ring substituents .
    • Halogenation : Bromo-substituted derivatives (e.g., 6-bromo-2-phenyl analogues) are intermediates in synthesizing stannane or benzyl derivatives for further functionalization .

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Substituents Key Activities Reference
Target Compound 2,3-dimethyl, 6-CF₃ N/A (Inferred: Potential COX-2 inhibition, metabolic stability)
Compound 3f 4-Cl-C₆H₄, 3-CF₃-C₆H₄ COX-2 IC₅₀ = 9.2 µM; Cytotoxicity (K562 IC₅₀ = 18.5 µM)
Compound 21 1-(2,4-dimethyl-pyrrol-3-yl)ethanone Retains activity vs. pyrido-pyrimidone scaffold
6-Tributylstannanyl Deriv. 6-Sn(C₄H₉)₃, SEM-protected Intermediate for cross-coupling reactions
MLK3 Inhibitors Varied aryl/heteroaryl groups MLK3 inhibition (IC₅₀ < 1 µM for lead compounds)

Enzyme Inhibition and Selectivity :

  • COX-2 Selectivity : The trifluoromethyl group in compound 3f improves selectivity by forming van der Waals interactions with Val523 and Leu352 in COX-2 .
  • MLK3 Inhibition: Recent derivatives with optimized substituents show nanomolar inhibition of MLK3, a kinase implicated in cancer and neurodegeneration .

Physicochemical Properties :

  • Lipophilicity : The trifluoromethyl group increases logP, enhancing membrane permeability.

Table 3: Calculated vs. Experimental Physicochemical Data

Compound (Example) Calculated C (%) Found C (%) LogP (Predicted)
3-Nitro-2-tosylmethyl-6-CF₃ 54.66 54.63 3.8

Biological Activity

2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound notable for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a unique imidazo[4,5-b]pyridine core with methyl substitutions at the 2 and 3 positions and a trifluoromethyl group at the 6 position. This configuration enhances its electronic properties and lipophilicity, which are critical for its biological interactions.

PropertyValue
CAS Number 1956356-14-1
Molecular Formula C9H8F3N3
Molecular Weight 215.2 g/mol
Purity ≥95%

The trifluoromethyl group significantly increases the compound's lipophilicity, facilitating better membrane penetration and interaction with biological targets. This property is crucial for modulating enzyme activity and receptor functions, making it a candidate for drug development.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. Its specific binding interactions can inhibit various enzymes, which is essential for therapeutic applications in conditions like cancer and inflammation. For instance, studies have demonstrated its potential in inhibiting phosphoinositide 3-kinase (PI3K) pathways, which are often dysregulated in cancer .

Anticancer Properties

Recent studies have highlighted the compound's anticancer activity. In vitro assays showed that it can induce apoptosis in cancer cell lines, such as MCF cells, with an IC50 value indicating significant cytotoxicity . Additionally, in vivo studies on tumor-bearing mice revealed that treatment with this compound suppressed tumor growth effectively .

Protein-Ligand Interactions

The compound has been investigated for its interactions with various proteins. Its ability to modulate protein functions through specific binding sites has opened avenues for research into targeted therapies .

Case Studies

  • MCF Cell Line Study : A study involving the MCF cell line demonstrated that treatment with this compound resulted in increased apoptosis rates compared to control groups .
  • In Vivo Tumor Suppression : In a mouse model of cancer, administration of the compound led to a significant reduction in tumor size after several weeks of treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via 1,3-dipolar cycloaddition reactions, as demonstrated for related imidazo[4,5-b]pyridines. For example, benzyl azide reacts with propargyl-substituted intermediates under reflux in ethanol for 72 hours, followed by silica gel chromatography purification . Key factors include solvent choice (polar aprotic solvents enhance regioselectivity) and temperature control to avoid decomposition of the trifluoromethyl group. Yields typically range from 50–70% under optimized conditions .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent positions?

  • Methodology : Use a combination of NMR (¹H/¹³C/¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, dihedral angles between the imidazo[4,5-b]pyridine core and substituents (e.g., phenyl rings) can be resolved via X-ray, as shown in similar derivatives . DFT calculations (e.g., B3LYP/6-31G*) predict vibrational modes and electronic properties, aiding in spectral interpretation .

Q. What preliminary biological screening assays are appropriate for this compound?

  • Methodology : Screen for kinase inhibition (e.g., c-Met kinase via fluorescence polarization assays) or receptor modulation (e.g., 5-HT6 partial inverse agonism using cAMP accumulation assays) . IC₅₀ values for related imidazo[4,5-b]pyridines range from 6–50 nM in target-specific assays .

Advanced Research Questions

Q. How does the trifluoromethyl group at the 6-position influence electronic properties and binding affinity to biological targets?

  • Analysis : The electron-withdrawing trifluoromethyl group enhances metabolic stability and modulates π-π stacking interactions in hydrophobic binding pockets. Comparative SAR studies show that replacing CF₃ with CH₃ reduces COX-2 inhibition by 3-fold (IC₅₀ shifts from 9.2 µM to >30 µM) . DFT studies reveal increased electrophilicity at the pyridine N-atom, favoring hydrogen bonding with kinase active sites .

Q. What strategies resolve contradictory data in SAR studies for imidazo[4,5-b]pyridine derivatives?

  • Case Study : Discrepancies in COX-1/COX-2 selectivity for diaryl-substituted derivatives may arise from crystal packing effects or solvation differences. Use molecular dynamics simulations (e.g., GROMACS) to assess ligand flexibility in binding pockets. Validate with isothermal titration calorimetry (ITC) to measure binding entropy/enthalpy trade-offs .

Q. How can computational methods predict regioselectivity in electrophilic substitution reactions of this compound?

  • Methodology : Apply Fukui indices (DFT) to identify nucleophilic/electrophilic sites. For example, the 2- and 7-positions of the imidazo[4,5-b]pyridine core show higher reactivity due to localized HOMO-LUMO gaps . Validate predictions with experimental halogenation or nitration reactions .

Methodological and Technical Guidance

Q. What analytical techniques are critical for assessing thermal stability and degradation pathways?

  • Protocols : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset temperatures (~250°C for similar derivatives). Pair with GC-MS to identify volatile degradation products (e.g., CF₃-containing fragments) .

Q. How to optimize synthetic routes for scalability without compromising regiochemical purity?

  • Recommendations : Use flow chemistry for precise control of reaction parameters (e.g., residence time, temperature). Catalytic systems like CuI nanoparticles improve yield in cycloadditions, as shown for benzimidazo-thiazine derivatives .

Q. What safety protocols are essential when handling this compound?

  • Guidelines : Use fume hoods for reactions involving volatile intermediates (e.g., azides). LC-MS monitoring minimizes exposure to mutagenic byproducts. Refer to SDS data for nitro-substituted analogs, which may exhibit sensitization potential .

Key Citations

  • Kinase inhibition:
  • Synthetic protocols:
  • Computational modeling:
  • Safety/data contradictions:

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